3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
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Overview
Description
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety.
Preparation Methods
The synthesis of 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability . These interactions can modulate biological pathways and lead to specific effects, making it a valuable compound for research and development.
Comparison with Similar Compounds
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde can be compared with other similar compounds such as:
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenylacetonitrile
These compounds share the trifluoromethylphenyl moiety but differ in their functional groups, leading to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C13H8F3NO |
---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-7-17-6-5-10(12)8-18/h1-8H |
InChI Key |
KJPDLRNCPCLETK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
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